molecular formula C21H25NO4 B269303 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Katalognummer B269303
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: ZMLRZWYKPDBGJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promise in preclinical studies and is currently undergoing clinical trials to determine its safety and efficacy in humans.

Wirkmechanismus

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells in certain types of cancer. By inhibiting BTK, 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can disrupt this pathway and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been well-tolerated and has shown minimal toxicity. However, further studies are needed to determine the safety and efficacy of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in humans.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its relatively low potency compared to other BTK inhibitors. This may limit its efficacy in certain types of cancer.

Zukünftige Richtungen

There are several potential future directions for the development of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One possibility is to combine 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide with other cancer treatments, such as chemotherapy or immunotherapy, to enhance their activity. Another possibility is to investigate the use of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with other targeted therapies, such as inhibitors of PI3K or AKT, which are also involved in the B-cell receptor signaling pathway. Finally, further studies are needed to determine the safety and efficacy of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in humans, and to identify biomarkers that can predict response to treatment.

Synthesemethoden

The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, starting with the reaction of 3,5-dimethylphenol with 2-chloroacetyl chloride to form 2-(3,5-dimethylphenoxy)acetophenone. This intermediate is then reacted with 2-(tetrahydro-2-furanylmethoxy)aniline in the presence of a base to form 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. The overall yield of this synthesis method is around 50%.

Wissenschaftliche Forschungsanwendungen

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

Eigenschaften

Produktname

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molekularformel

C21H25NO4

Molekulargewicht

355.4 g/mol

IUPAC-Name

2-(3,5-dimethylphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C21H25NO4/c1-15-10-16(2)12-18(11-15)25-14-21(23)22-19-7-3-4-8-20(19)26-13-17-6-5-9-24-17/h3-4,7-8,10-12,17H,5-6,9,13-14H2,1-2H3,(H,22,23)

InChI-Schlüssel

ZMLRZWYKPDBGJS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3)C

Kanonische SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.